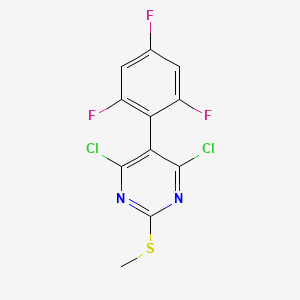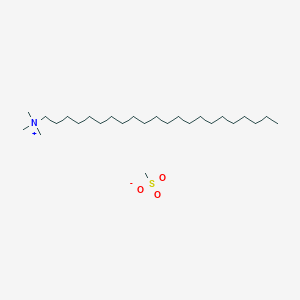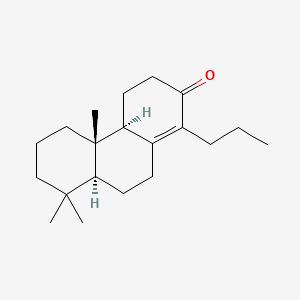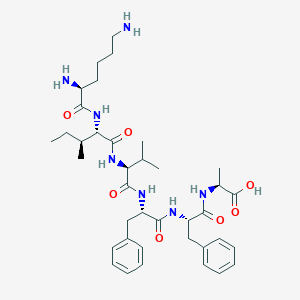![molecular formula C30H28N6S2 B14246852 Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]- CAS No. 210295-83-3](/img/structure/B14246852.png)
Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is a complex heterocyclic compound that features a pyrimidine core substituted with bipyridine and propylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate bipyridine derivatives with thiourea or similar sulfur-containing reagents under basic conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bipyridine moiety can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions activated by the bipyridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio groups yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
科学的研究の応用
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the propylthio groups can undergo redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
Pyrimidine derivatives: Compounds like 2-thioxopyrimidines and their analogs share structural similarities and exhibit diverse biological activities.
Bipyridine derivatives: These compounds are widely used in coordination chemistry and have applications in catalysis and materials science.
Uniqueness
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is unique due to the combination of its pyrimidine core with bipyridine and propylthio substituents. This structural arrangement provides a versatile platform for chemical modifications and functionalization, making it a valuable compound for various scientific applications .
特性
CAS番号 |
210295-83-3 |
|---|---|
分子式 |
C30H28N6S2 |
分子量 |
536.7 g/mol |
IUPAC名 |
4,6-bis(4-propylsulfanyl-6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C30H28N6S2/c1-3-13-37-21-15-27(23-9-5-7-11-31-23)35-29(17-21)25-19-26(34-20-33-25)30-18-22(38-14-4-2)16-28(36-30)24-10-6-8-12-32-24/h5-12,15-20H,3-4,13-14H2,1-2H3 |
InChIキー |
YOFDKIKAXXDLNX-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CC(=NC(=C1)C2=CC(=NC=N2)C3=CC(=CC(=N3)C4=CC=CC=N4)SCCC)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
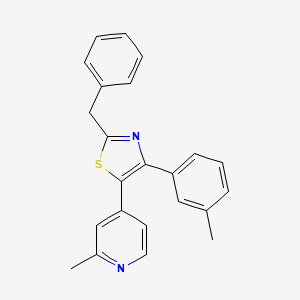
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
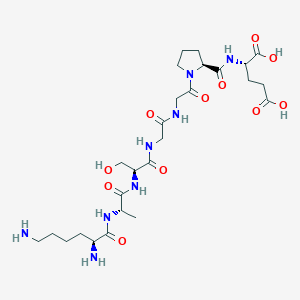
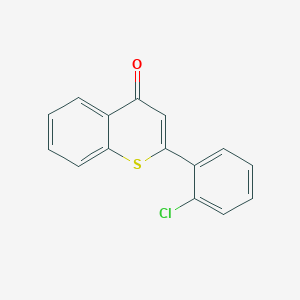
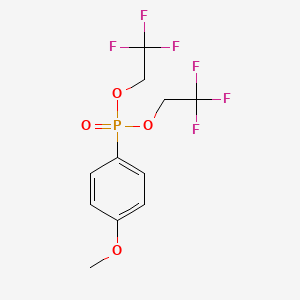
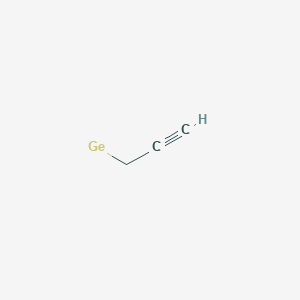
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
